- Sustainable and Scalable Two-Step Synthesis of Thenfadil and Some Analogs in Deep Eutectic Solvents: From Laboratory to IndustryACS Sustainable Chemistry & Engineering, 2022, 10(13), 4065-4072,
Cas no 91-81-6 (Tripelennamine)

Tripelennamine structure
Produktname:Tripelennamine
Tripelennamine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Tripelennamine
- Tripelennamine [BAN]
- Tripelennamine [INN]
- 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)-N'-2-pyridinyl-
- 2-(Benzyl(2-dimethylaminoethyl)amino)pyridine
- 2-(N-Benzyl-N-(2-dimethylaminoethyl)amino)pyridine
- 2750 R.P.
- N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
- Benzoxale
- Cizaron
- N-benzyl-N',N'-dimethyl-N-[2]pyridyl-ethylenediamine
- N-benzyl-N',N'-dimethyl-N-pyridin-2-yl-ethane-1,2-diamine
- Piribenzil
- Pyribenzamine
- Pyrinamine base
- Resistamine
- Tonaril
- tripelenamin
- Tripelennamin
- Tripelennamina
- 1,2-Ethanediamine, N,N-dimethyl-N′-(phenylmethyl)-N′-2-pyridinyl- (9CI)
- Ethylenediamine, N-benzyl-N′,N′-dimethyl-N-2-pyridyl- (4CI)
- N1,N1-Dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-1,2-ethanediamine (ACI)
- Pyridine, 2-[benzyl[2-(dimethylamino)ethyl]amino]- (8CI)
- 1,2-Ethanediamine N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-
- 2-[Benzyl(2-dimethylaminoethyl)amino]pyridine
- MeSH ID: D014309
- N,N-Dimethyl-N′-benzyl-N′-(α-pyridyl)ethylenediamine
- N-Benzyl-N′,N′-dimethyl-N-2-pyridylethylenediamine
- NSC 118946
- PBZ
- Pyribenzamin
- Tripelenamine
- Pyridbenzamine
- NCI-C60662
- DB00792
- SCHEMBL17970
- pyridine, 2-[benzyl(2-dimethylaminoethyl)amino]-
- EN300-708778
- KBio2_000621
- Tripelennamine 1000 microg/mL in Acetonitrile
- KBio2_003189
- Benzyl-(alpha-pyridyl)-dimethylaethylendiamin
- Pyridine, 2-[benzyl[2-(dimethylamino)ethyl]amino]-
- AB00053562_13
- N-Benzyl-N',N'-dimethyl-N-2-pyridylethylenediamine
- Vetibenzamina
- 5-22-08-00378 (Beilstein Handbook Reference)
- Benzyl-(alpha-pyridyl)-dimethylaethylendiamin [German]
- Pyridine, 2-(benzyl(2-(dimethylamino)ethyl)amino)-
- Tripelennamine (INN)
- N-Benzyl-N',N'-dimethyl-N-2-(pyridylethylene)diamine
- AntiAllergicum Medivet (Salt/Mix)
- Stanzamine (Salt/Mix)
- Oprea1_266730
- IDI1_000534
- WLN: T6NJ BN1R&2N1&1
- ReCovr (Salt/Mix)
- CHEBI:9741
- Tripelennamina [Italian]
- DA-78629
- N,N-Dimethyl-N'-benzyl-N'-(alpha-pyridyl)ethylenediamine
- BSPBio_003252
- N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydron;chloride
- Spectrum4_000374
- NCGC00018125-03
- D08645
- EINECS 202-100-1
- DTXCID803717
- KBio3_002472
- N,N-Dimethyl-N'-(phenylmethyl)-N'-2-pyridinyl-1,2-ethanediamine
- 1,2-Ethanediamine,N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-
- Pyristine (piristina)
- NS00003396
- N,N-dimethyl-N'-(phenylmethyl)-N'-pyridin-2-ylethane-1,2-diamine
- Tripelennaminum
- Ts and Blues
- SBI-0051548.P002
- L000603
- DivK1c_000534
- CAS_91-81-6
- Spectrum_000141
- .beta.-Dimethylaminoethyl-2-pyridylbenzylamine
- BRD-K57033106-003-19-7
- N-Benzyl-N-(2-pyridyl)-N',N'-dimethyl ethylenediamine
- Benzyl-.alpha.-pyridyl-dimethyl-aethylendiamin
- BRD-K57033106-048-04-4
- N\\'-benzyl-N,N-dimethyl-N\\'-pyridin-2-ylethane-1,2-diamine
- NINDS_000534
- 1, N,N-dimethyl-N'-(phenylmethyl)-N'-2-pyridinyl-
- UNII-3C5ORO99TY
- BRN 0227074
- Spectrum3_001696
- N,N-Dimethyl-N'-benzyl-N'-(2-pyridyl)ethylenediamine
- BRD-K57033106-048-02-8
- BRD-K57033106-048-03-6
- Tripelennaminum [INN-Latin]
- 2-[N-Benzyl-N-(2-dimethylaminoethyl)amino]pyridine
- NSC_5587
- Tripelenamina
- N-Benzyl-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine
- AB00053562_14
- NCGC00018125-01
- Q415203
- Tripelenamina (INN-Spanish)
- Spectrum2_000957
- NSC118946
- DTXSID8023717
- .beta.-Dimethylaminoethyl-2-pyridylaminotoluene
- HSDB 5191
- TRIPELENNAMINE [MI]
- NCGC00018125-02
- N,N-Dimethyl-N'-benzyl-N'-(.alpha.-pyridyl)ethylenediamine
- BDBM81471
- 2-(benzyl(2-(dimethylamino)ethyl)amino)pyridine
- KBioGR_000867
- R06AC04
- Ahistamin (Salt/Mix)
- beta-Dimethylaminoethyl-2-pyridylbenzylamine
- KBio1_000534
- Tripelenamina [INN-Spanish]
- WLN: T6NJ BN1R&2N1&1 &GH
- Tripelennamine [INN:BAN]
- NSC-118946
- beta-Dimethylaminoethyl-2-pyridylaminotoluene
- Benzyl-(.alpha.-pyridyl)-dimethylaethylendiamin
- CHEMBL1241
- KBioSS_000621
- 3C5ORO99TY
- KBio2_005757
- Spectrum5_001581
- GTPL7318
- SPBio_000954
- TRIPELENNAMINE [WHO-DD]
- CS-0009189
- Tripelennaminum (INN-Latin)
- 91-81-6
- Triplennamine
- Tri-Tumine (Salt/Mix)
- Dehistin (Salt/Mix)
- HY-17428A
- Ethylenediamine, N-benzyl-N',N'-dimethyl-N-(2-pyridyl)-
- Tripelannamine
- D04AA04
- TRIPELENNAMINE [HSDB]
- C07180
- TRIPELENNAMINE [VANDF]
- N-Benzyl-N',N'-dimethyl-N-(2-pyridyl)ethylenediamine
- Tripellenamine
- N-benzyl-N-[2-(dimethylamino)ethyl]pyridin-2-amine
-
- Inchi: 1S/C16H21N3/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3
- InChI-Schlüssel: UFLGIAIHIAPJJC-UHFFFAOYSA-N
- Lächelt: N1C(N(CCN(C)C)CC2C=CC=CC=2)=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 255.17400
- Monoisotopenmasse: 255.173547683g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 6
- Komplexität: 236
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nichts
- Topologische Polaroberfläche: 19.4Ų
- Oberflächenladung: 0
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Dichte: 1.0683 (rough estimate)
- Schmelzpunkt: 25°C
- Siedepunkt: bp0.1 138-142°; bp1.7 185-190°; bp20 193-205°
- Brechungsindex: nD25 1.5759-1.5765
- Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents.
- PSA: 19.37000
- LogP: 2.64980
Tripelennamine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | T215630-5mg |
Tripelennamine |
91-81-6 | 5mg |
$ 390.00 | 2022-06-02 | ||
TRC | T215630-10mg |
Tripelennamine |
91-81-6 | 10mg |
$ 620.00 | 2022-06-02 | ||
Enamine | EN300-708778-1.0g |
N-benzyl-N-[2-(dimethylamino)ethyl]pyridin-2-amine |
91-81-6 | 1g |
$0.0 | 2023-06-05 | ||
TRC | T215630-2.5mg |
Tripelennamine |
91-81-6 | 2.5mg |
$ 210.00 | 2022-06-02 |
Tripelennamine Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous iodide Solvents: Glycerol , Choline chloride ; 12 h, 80 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Lithium amide Solvents: Toluene ; 8 h, reflux
Referenz
- Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK-VEGFR3 protein-protein interactionEuropean Journal of Medicinal Chemistry, 2014, 80, 154-166,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: 2873417-75-3 Solvents: 1,4-Dioxane ; 12 h, 100 °C
Referenz
- A General C-N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene PrecatalystOrganic Letters, 2022, 24(47), 8688-8693,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Lithium amide Solvents: Acetonitrile ; 5 min, rt
1.2 48 h, reflux
1.2 48 h, reflux
Referenz
- Dual Metalation in a Two-Dimensional Covalent Organic Framework for Photocatalytic C-N Cross-Coupling ReactionsJournal of the American Chemical Society, 2022, 144(17), 7822-7833,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 15 min, 0 °C; 15 min, 25 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 8 h, 25 °C
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; 0 °C; 8 h, 25 °C
1.3 Reagents: Water
Referenz
- Amination of Phosphorodiamidate-Substituted Pyridines and Related N-Heterocycles with Magnesium AmidesOrganic Letters, 2018, 20(24), 8057-8060,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ; rt; 10 min, rt; rt → reflux; 24 h, reflux
Referenz
- Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen MethodologyJournal of the American Chemical Society, 2009, 131(5), 1766-1774,
Synthetic Routes 7
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Triphenylborane , Bis(1,5-cyclooctadiene)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Xylene ; rt → 60 °C; 16 h, 60 °C
Referenz
- Nickel-Catalyzed Intramolecular Desulfitative C-N Coupling: A Synthesis of Aromatic AminesJournal of Organic Chemistry, 2020, 85(8), 5702-5711,
Tripelennamine Raw materials
- benzyl2-(dimethylamino)ethylamine
- N-[2-(Dimethylamino)ethyl]-N-(phenylmethyl)-2-pyridinesulfonamide
- 2-Bromopyridine
- (2-Iodoethyl)dimethylamine
- N-benzylpyridin-2-amine
- Phosphorodiamidic acid, N,N,N',N'-tetramethyl-, 2-pyridinyl ester
- 1,2-Ethanediamine,N1,N1-dimethyl-N2-2-pyridinyl-
Tripelennamine Preparation Products
Tripelennamine Verwandte Literatur
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
91-81-6 (Tripelennamine) Verwandte Produkte
- 55778-02-4(WZ811)
- 6935-27-9(N-benzylpyridin-2-amine)
- 2866334-23-6(3-{3-Bromobicyclo[1.1.1]pentan-1-yl}oxetane)
- 2229231-69-8(1-(6-bromopyridin-2-yl)-2,2-difluoroethan-1-one)
- 1506597-30-3(1-2-(2-methoxyethoxy)ethyl-1H-1,2,3-triazol-4-amine)
- 1258283-17-8(Ethyl 4-bromooxazole-5-carboxylate)
- 1509621-56-0({2,6-dimethylimidazo2,1-b1,3thiazol-5-yl}methanethiol)
- 2305291-12-5(N-1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylprop-2-enamide)
- 1326876-51-0(N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide)
- 1207018-77-6(N-(4-{6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-ylamino}phenyl)-2-(trifluoromethyl)benzamide)
Empfohlene Lieferanten
pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Mitglied
CN Lieferant
Reagenz

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
